2-(Benzyloxy)-4-chlorophenol
Description
Contextualization of Phenolic Compounds in Contemporary Organic Synthesis
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry and are widely distributed in nature. chemistnotes.comwikipedia.org They are a significant class of secondary metabolites in plants, contributing to defense mechanisms, coloration, and flavor. nih.govrsdjournal.org In contemporary organic synthesis, phenolic compounds are prized as versatile starting materials and intermediates. ijhmr.com Their inherent acidity, which is greater than that of aliphatic alcohols, allows for easy formation of phenoxide ions, which are potent nucleophiles. wikipedia.org The hydroxyl group and the aromatic ring are both susceptible to a variety of chemical transformations.
Phenols undergo electrophilic aromatic substitution, condensation reactions with aldehydes and ketones, and oxidation to form quinones. wikipedia.org Their antioxidant properties, stemming from the ability of the hydroxyl group to donate a hydrogen atom and stabilize the resulting radical through resonance, are of immense interest. chemistnotes.comrsdjournal.orgnih.gov This reactivity makes them crucial in diverse fields, from polymer chemistry to the synthesis of pharmaceuticals and agrochemicals. nih.govrsc.org Many studies focus on their biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, which are closely linked to their chemical structure. ijhmr.commdpi.comresearchgate.net
Strategic Importance of 2-(Benzyloxy)-4-chlorophenol in Chemical Research
This compound is a derivative of phenol (B47542) that holds strategic importance in chemical research primarily as a versatile synthetic intermediate. Its structure combines several key features that a synthetic chemist can exploit:
A Protected Phenolic Hydroxyl Group: The hydroxyl group is protected as a benzyl (B1604629) ether. The benzyl group (Bn) is a common protecting group in organic synthesis because it is relatively stable to a variety of reaction conditions but can be removed when needed, typically through hydrogenolysis. wikipedia.orgorganic-chemistry.orglibretexts.org This allows for selective reactions at other positions of the molecule without interference from the acidic phenolic proton. wiley.comweebly.com
An Activated Aromatic Ring: The presence of the oxygen atom of the benzyloxy group and the chlorine atom influences the reactivity of the aromatic ring, directing further substitutions.
A Halogen Handle: The chlorine atom on the aromatic ring serves as a "handle" for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. It can also be a site for nucleophilic aromatic substitution reactions. acs.org
This combination of a selectively removable protecting group and a reactive handle for C-C bond formation makes this compound a valuable building block. It can be used in the multi-step synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials like liquid crystals and polymers. nih.gov For instance, related benzyloxy-chloro-aromatic structures are key intermediates in the synthesis of potent therapeutic agents. ukzn.ac.zagoogle.com The synthesis of various azo dyes and flavones has also been accomplished using benzyloxy-substituted phenols as precursors. researchgate.netijacskros.com
Overview of Key Research Areas and Methodologies Applied to this compound
Research involving this compound and structurally similar compounds spans several key areas, utilizing a range of standard and advanced chemical methodologies.
Key Research Areas:
Medicinal Chemistry and Drug Discovery: The primary research application is in the synthesis of complex organic molecules with potential biological activity. The scaffold of this compound is suitable for creating libraries of compounds to be tested for various therapeutic targets. Related structures are intermediates in the synthesis of antifungal agents and adrenergic agonists.
Organic Synthesis and Methodology Development: The compound serves as a model substrate for developing new synthetic reactions, particularly in the fields of cross-coupling and etherification. The synthesis of diaryl ethers, a common structural motif in many biologically active compounds, often involves precursors like chlorophenols. nih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.org
Polymer and Materials Science: Phenolic derivatives are used to create polymers and liquid crystals. For example, triphenylamine-based polybenzoxazoles have been synthesized from a related fluorinated analogue, and other benzyloxyphenyl derivatives are used to create liquid crystals. nih.gov
Methodologies Applied:
Synthesis: The synthesis of this compound itself would typically involve a Williamson ether synthesis, where a suitable chlorophenol precursor is reacted with a benzyl halide (like benzyl bromide) in the presence of a base. researchgate.netfishersci.ca The synthesis of its derivatives often involves condensation reactions to form Schiff bases or cyclization reactions to create heterocyclic systems like flavones. ijacskros.comresearchgate.netscilit.com
Structural Characterization: Standard analytical techniques are crucial for confirming the structure and purity of this compound and its derivatives. These methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure. researchgate.net
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule. ijacskros.comresearchgate.net
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Chromatographic and Extraction Techniques: The purification and analysis of phenolic compounds rely heavily on chromatographic methods like High-Performance Liquid Chromatography (HPLC). nih.govacs.org Extraction from reaction mixtures or natural sources often employs techniques like liquid-liquid extraction, solid-phase extraction (SPE), or microwave-assisted extraction (MAE). researchgate.netnih.govmdpi.com
Data Tables
Below are interactive tables detailing the properties of a closely related compound and a list of compounds mentioned in this article.
Table 1: Physicochemical Properties of the Isomeric Compound 2-Benzyl-4-chlorophenol (B1669242)
| Property | Value | Reference(s) |
| CAS Number | 120-32-1 | nih.gov |
| Molecular Formula | C₁₃H₁₁ClO | nih.govpharmacompass.com |
| Molecular Weight | 218.68 g/mol | pharmacompass.com |
| Appearance | White to light tan or pink flakes/crystals | |
| Melting Point | 46-49 °C | |
| IUPAC Name | 2-benzyl-4-chlorophenol | nih.gov |
| Synonyms | Clorophene, Chlorophene, Santophen 1 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXUWXPBXVMAKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzyloxy 4 Chlorophenol and Analogous Structures
Established Synthetic Routes to 2-(Benzyloxy)-4-chlorophenol
Established routes to this compound are typically variations of the Williamson ether synthesis, where the phenoxide of 4-chlorophenol (B41353) acts as a nucleophile to attack a benzyl (B1604629) electrophile. The choice of catalyst, solvent, and benzylating agent is crucial for directing the reaction towards the desired O-benzylated product.
Regioselectivity is paramount in the synthesis of this compound. The hydroxyl group of 4-chlorophenol can be deprotonated to form a phenoxide ion, which has nucleophilic character at both the oxygen and the ortho-carbon position. Synthetic strategies must favor the attack by the oxygen atom.
Zeolites are crystalline aluminosilicates that can act as solid acid catalysts, offering shape selectivity and promoting various organic transformations. acs.org In the context of phenol (B47542) alkylation, zeolites like H-beta and H-Y have been extensively studied. mdpi.comnih.gov However, these catalysts, particularly under acidic conditions, predominantly favor Friedel-Crafts C-alkylation over O-alkylation when reacting phenols with benzyl alcohol. google.com
For instance, reacting 4-chlorophenol with benzyl alcohol in the presence of faujasite-type zeolites at high temperatures (e.g., 200°C) has been shown to yield 2-benzyl-4-chlorophenol (B1669242) as the main product, with only minor amounts of dibenzylated byproducts. google.com The acidic sites within the zeolite pores activate the benzyl alcohol to form a benzyl cation, which then preferentially attacks the electron-rich aromatic ring at the ortho position to the activating hydroxyl group. Achieving selective O-benzylation using zeolite catalysis is challenging because the conditions that activate the benzyl alcohol for ether formation often more strongly promote the competing C-alkylation pathway.
Table 1: Representative Zeolite-Catalyzed Benzylation of 4-Chlorophenol This table illustrates the typical outcome of zeolite-catalyzed benzylation, which favors C-alkylation.
| Phenol Substrate | Alkylating Agent | Catalyst | Major Product | Reference |
|---|---|---|---|---|
| 4-Chlorophenol | Benzyl Alcohol | Na-Y Zeolite (Faujasite type) | 2-Benzyl-4-chlorophenol (C-alkylation) | google.com |
A more traditional and effective method for synthesizing benzyloxy-substituted phenols involves the use of benzyl halides (e.g., benzyl chloride or benzyl bromide) in the presence of a base. This reaction typically proceeds via an SN2 mechanism. The base deprotonates the phenol to form the phenoxide, which then attacks the benzyl halide.
Commonly used bases include alkali metal carbonates (e.g., K₂CO₃) and hydroxides (e.g., NaOH) in polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF). google.com The use of metal salt catalysts in this context must be carefully considered. While Lewis acidic metal salts such as Zn(OTf)₂, FeCl₃, and ZnSO₄ are known to catalyze benzylation reactions, they strongly promote Friedel-Crafts C-alkylation, leading to the formation of 2-benzyl-4-chlorophenol and its isomers, with yields of dibenzylated products reaching up to 18%. google.comciac.jl.cn
For selective O-alkylation, conditions that favor the Williamson ether synthesis are employed, often without a metal salt catalyst. The success of the reaction relies on the higher nucleophilicity of the phenoxide oxygen compared to the ring carbons under basic, non-acidic conditions.
Table 2: Typical Conditions for Williamson Ether Synthesis of Benzyloxyphenols
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Product Type | Reference |
|---|---|---|---|---|---|
| Phenol (e.g., 4-Chlorophenol) | Benzyl Halide (e.g., Benzyl chloride) | K₂CO₃ or NaOH | Acetone, DMF, Methanol | O-Alkylated Phenol (Ether) | google.com |
Methodologies for the synthesis of analogous structures, such as 4-benzyloxyphenol, provide a clear blueprint for the preparation of this compound. google.com The synthesis of 4-benzyloxyphenol from hydroquinone (B1673460) and a benzyl halide highlights key procedural details that can be adapted. google.com In this process, hydroquinone and the benzyl halide are first completely dissolved in a solvent like methanol, after which a base (e.g., sodium hydroxide) is added to initiate the reaction. google.com This order of addition is critical to prevent the formation of byproducts. google.com
Applying this to 4-chlorophenol, the procedure would involve:
Dissolving 4-chlorophenol and benzyl chloride in a suitable solvent (e.g., methanol, acetone, DMF).
Adding a base, such as NaOH or K₂CO₃, to the solution to form the 4-chlorophenoxide in situ.
Allowing the reaction to proceed, typically with heating, to form the ether linkage.
The electron-withdrawing nature of the chlorine atom in 4-chlorophenol increases the acidity of the phenolic proton, facilitating its deprotonation. However, it also deactivates the aromatic ring, which can help to suppress the undesired C-alkylation side reaction, potentially leading to a cleaner formation of this compound compared to the benzylation of more electron-rich phenols.
Regioselective Benzylation of Chlorophenols
Advanced Approaches to Constructing Phenolic Scaffolds Incorporating Benzyloxy and Chloro Moieties
Beyond the direct functionalization of a pre-existing phenol, advanced synthetic strategies focus on constructing the substituted phenolic ring itself. These methods offer greater flexibility in controlling the substitution pattern on the aromatic ring.
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are powerful tools in modern organic synthesis for building molecular complexity efficiently. nih.govacsgcipr.org While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct complex heterocyclic systems appended to such a phenolic scaffold, or even to build the phenolic ring itself. beilstein-journals.orgrsc.org
For example, a hypothetical MCR approach could involve a reaction that forms the aromatic ring from non-aromatic precursors. One such strategy involves the acid-catalyzed reaction of a cyclohexa-1,3-dione, an amine, and an alkyl acetylenedicarboxylate, which proceeds with an aromatization step to yield a phenolic product. beilstein-journals.org To generate a scaffold with the desired benzyloxy and chloro moieties, one could envision using starting materials that already contain these groups. A plausible, though speculative, MCR could involve:
A diketone or other acyclic precursor bearing a chloro-substituent.
A building block containing the benzyloxy group.
A third component to complete the ring formation and subsequent aromatization.
This approach offers a highly convergent and atom-economical route to complex phenolic structures, allowing for the rapid generation of diverse molecules by varying the starting components. acsgcipr.org The main advantage is the ability to construct the entire substituted phenolic system in a single, efficient step. nih.gov
Transition Metal-Catalyzed Coupling and Functionalization
Transition metal catalysis has revolutionized organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are characterized by their high efficiency, selectivity, and functional group tolerance, making them ideal for the synthesis of complex molecules like this compound and its derivatives.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. rsc.orgresearchgate.netmdpi.com The Suzuki-Miyaura coupling, in particular, has emerged as a powerful method for the formation of C-C bonds. rsc.org This reaction typically involves the coupling of an organoboron compound, such as an aryl boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. rsc.orgnih.gov
Recent advancements have expanded the scope of palladium-catalyzed cross-coupling to include less reactive C-O electrophiles, such as phenols and their derivatives. rsc.org This development is significant as phenols are abundant and offer a different pool of starting materials compared to aryl halides. rsc.org The use of appropriately designed ancillary ligands has been crucial in enabling the cross-coupling of various C-O bonds with improved substrate scope and generality. rsc.org For instance, the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-methyl-7-nonafluorobutyl-sulfonyloxy coumarins with aryl and heteroaryl boronic acids has been achieved using a bidentate dppp (B1165662) ligand. rsc.org
The synthesis of benzylic C-X bonds can be achieved through a platform involving the palladium-catalyzed formal homologation of arylboronic acids to benzylboronic acid pinacol (B44631) (Bpin) esters. st-andrews.ac.uk These versatile intermediates can then participate in Suzuki-Miyaura and Chan-Lam couplings to form a variety of diarylmethanes, benzyl ethers, and benzyl amines. st-andrews.ac.uk
Below is a table summarizing the conditions for palladium-catalyzed cross-coupling reactions.
| Catalyst System | Reactants | Product | Key Features |
| Pd(PPh₃)₄ | Tautomerizable heterocycles and aryl boronic acids | 6-arylpurine ribonucleoside | Single-step synthesis from unprotected inosine. rsc.org |
| Pd(OAc)₂ / XPhos | Aryl benzenesulfonates and amines | 2° arylamines | One-pot transformation of phenol to arylamines. rsc.org |
| Pd(PPh₃)₄ | 2'-deoxyguanosine O⁶-tosylates and arylboronic acids | 2-amino-6-arylpurine 2′-deoxynucleosides | Synthesis of biorelevant biaryls. rsc.org |
| Pd catalyst / dppp ligand | 4-methyl-7-nonafluorobutyl-sulfonyloxy coumarins and aryl/heteroaryl boronic acids | Biaryl products | Microwave-assisted reaction with TBAF∙3H₂O as a key additive. rsc.org |
| Pd-catalyzed formal homologation | Arylboronic acids | Benzylboronic acid pinacol (Bpin) esters | Platform for the synthesis of benzylic C-C, C-O, and C-N bonds. st-andrews.ac.uk |
Rhodium catalysis offers a powerful and atom-economic approach for the allylation of phenols. nih.govacs.org This methodology provides an alternative to traditional methods like allylic substitution and oxidation, which often generate stoichiometric waste and require pre-functionalized starting materials. nih.govacs.org Rhodium-catalyzed reactions can proceed with high branched selectivity, allowing for the synthesis of valuable branched allylic ethers. nih.govacs.org
A rhodium(I) catalyst has been reported to catalyze the O-allylation of phenols with allyl carbonates in the presence of a base. universiteitleiden.nl Furthermore, a rhodium-catalyzed dynamic kinetic asymmetric allylation of phenols with racemic allylic carbonates has been developed, affording high regio- and enantioselectivities under neutral conditions. nih.gov The chemoselectivity of this reaction can be controlled by the choice of diphosphine ligand, with (R,R)-QuinoxP* leading to selective O-allylation. nih.gov
The following table outlines different rhodium-catalyzed allylation reactions of phenols.
| Catalyst System | Reactants | Product | Key Features |
| Rh(I)/DPEphos complex | Carboxylic acids and terminal alkynes | Branched allylic ethers | Highly branched-selective coupling. nih.govacs.org |
| Rhodium(I) catalyst | Phenols and allyl carbonates | Allyl aryl ethers | Base-mediated O-allylation. universiteitleiden.nl |
| Rh(I) / (R,R)-QuinoxP | Phenols and racemic allylic carbonates | O-allylated phenols | Dynamic kinetic asymmetric allylation with high regio- and enantioselectivity. nih.gov |
| [RhCpCl₂]₂ / AgNTf₂ | Directed phenol derivatives and diazo compounds | Ortho-alkylated phenols | Chelation-assisted ortho-selective C-H alkylation involving carbene migratory insertion. researchgate.net |
Carbonylative transformations are powerful tools for the synthesis of carbonyl-containing heterocyclic compounds. chim.itrsc.orgresearchgate.net The use of carbon monoxide (CO) surrogates, which release CO in situ, has overcome the challenges associated with handling toxic and pressurized CO gas, making these reactions more accessible in standard laboratory settings. rsc.orgresearchgate.netresearchgate.netorganic-chemistry.orgnih.gov
Palladium-catalyzed carbonylative synthesis of 4H-benzo[d] nih.govjove.comoxazin-4-one derivatives has been achieved using N-(o-bromoaryl)amides as starting materials and benzene-1,3,5-triyl triformate (TFBen) as a stable, solid CO surrogate. researchgate.net This method avoids the hydrodehalogenation of the starting material. researchgate.net Another approach utilizes paraformaldehyde as an inexpensive and stable CO source for the palladium-catalyzed carbonylation of N-(o-bromoaryl)amides to produce benzoxazinones. organic-chemistry.orgnih.gov This was the first reported use of paraformaldehyde as a CO source in the palladium-catalyzed carbonylative synthesis of heterocycles. nih.gov
The table below details examples of carbonylative syntheses for heterocycle formation.
| Catalyst System | Starting Materials | CO Surrogate | Product | Key Features |
| Palladium catalyst | N-(o-bromoaryl)amides | Benzene-1,3,5-triyl triformate (TFBen) | 4H-benzo[d] nih.govjove.comoxazin-4-one derivatives | CO-free carbonylative synthesis. researchgate.net |
| Palladium catalyst / XantPhos | N-(o-bromoaryl)amides | Paraformaldehyde | Substituted benzoxazinones | Inexpensive, stable, and easy-to-use CO source. organic-chemistry.orgnih.gov |
| Palladium catalyst | 2-iodophenols and allyl chlorides | Benzene-1,3,5-triyl triformate (TFBen) | Benzylidenechromanones | Good yields (up to 85%). chim.it |
| Rhodium catalyst | Alkyl and aryl iodides | 5-Hydroxymethylfurfural (HMF) | Furfuryl esters | Biomass-derived substrate and CO surrogate. chim.it |
Oxidative Cyclization Methods for Benzoxazole (B165842) Derivatives
Benzoxazoles are important heterocyclic motifs found in many biologically active compounds and functional materials. semanticscholar.orgresearchgate.netnih.govresearchgate.net Oxidative cyclization represents a common and efficient strategy for their synthesis. nih.gov One of the most widely followed methods involves the oxidative cyclization of phenolic Schiff bases, formed from the condensation of o-aminophenols with aldehydes, using a variety of oxidizing agents. researchgate.netnih.gov
An environmentally friendly approach for the synthesis of benzoxazole derivatives involves a molecular sieve-catalyzed oxidative cyclization of 2-aminophenol (B121084) and aldehydes, which avoids the use of hazardous reagents and transition-metal catalysts. semanticscholar.org Iron-catalyzed oxidative coupling/cyclization of phenol derivatives with benzoyl aldehyde oximes at room temperature provides another route to benzoxazoles. semanticscholar.org In this reaction, the benzoyl aldehyde oxime serves as both a substrate and a ligand for the iron catalyst. semanticscholar.org
The following table summarizes various oxidative cyclization methods for the synthesis of benzoxazole derivatives.
| Catalyst/Reagent | Starting Materials | Product | Key Features |
| Molecular sieve | 2-aminophenol and aldehydes | Benzoxazole derivatives | Environmentally friendly, avoids hazardous reagents and transition-metal catalysts. semanticscholar.org |
| Iron(III) catalyst | Phenol derivatives and benzoyl aldehyde oximes | Benzoxazoles | Reaction proceeds at room temperature; oxime acts as both substrate and ligand. semanticscholar.org |
| DDQ | o-aminophenol and benzaldehydes (phenolic Schiff bases) | 2-arylbenzoxazoles | Amenable to library synthesis. researchgate.net |
| Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) | 2-aminophenols/2-aminothiophenols and aromatic aldehydes | Benzoxazoles and benzothiazoles | Green method under solvent-free sonication with a recyclable catalyst. nih.gov |
Microflow Fluorination Techniques for Aryl Fluorides
The introduction of fluorine into aromatic rings is of great interest in the pharmaceutical and fine chemical industries. jove.com The Balz-Schiemann reaction, which involves the conversion of aryl amines to aryl fluorides via diazonium tetrafluoroborate (B81430) intermediates, is a classic method for this transformation. jove.comresearchgate.netresearchgate.net However, the handling of potentially explosive aryl diazonium salts poses significant safety risks, especially on a large scale. jove.comresearchgate.netresearchgate.net
To mitigate these risks, continuous flow protocols have been developed that eliminate the need to isolate the unstable diazonium intermediates. nih.govjove.comresearchgate.net These microflow techniques offer improved heat and mass transfer, leading to safer and more efficient fluorination processes. jove.com A continuous flow protocol developed by Buchwald's group allows for a safe and controlled Balz-Schiemann reaction without isolating the aryl diazonium salts by using a PFA reactor coil submerged in a sonication bath to manage precipitated intermediates. researchgate.net This has enabled the fluorination of a wide array of aryl and heteroaryl amines. nih.govresearchgate.netresearchgate.net
The table below provides an overview of microflow fluorination techniques.
| Reaction | Key Features of Microflow Protocol | Advantages |
| Balz-Schiemann reaction | Eliminates isolation of aryl diazonium salts. nih.govjove.comresearchgate.net | Enhanced safety by avoiding accumulation of explosive intermediates. jove.com |
| Balz-Schiemann reaction | Improved heat and mass transfer. jove.com | Efficient and controllable fluorination. jove.comjove.com |
| Balz-Schiemann reaction | Enables kilogram-scale synthesis. jove.com | Scalable and suitable for industrial applications. jove.com |
| Balz-Schiemann reaction | Utilizes a PFA reactor coil in a sonication bath. researchgate.net | Ensures even dispersion and flow of precipitated diazonium salts. researchgate.net |
Chemical Reactivity and Derivatization Studies of 2 Benzyloxy 4 Chlorophenol
Intrinsic Reactivity Derived from Aromatic Substitution Patterns
The chemical behavior of 2-(Benzyloxy)-4-chlorophenol is fundamentally governed by the electronic properties of its three substituents on the aromatic ring: the hydroxyl (-OH) group, the benzyloxy (-OCH₂C₆H₅) group, and the chloro (-Cl) atom. The interplay between their inductive and resonance effects determines the electron density distribution around the ring, influencing its susceptibility to and the orientation of various chemical transformations.
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the regiochemical outcome of such reactions on this compound is dictated by the directing effects of its substituents. The hydroxyl and benzyloxy groups are strong activating groups, meaning they increase the rate of EAS compared to benzene (B151609) by donating electron density to the ring through resonance. minia.edu.eg Conversely, the chloro group is deactivating due to its strong inductive electron-withdrawing effect, yet it is also an ortho, para-director because its lone pairs can stabilize the carbocation intermediate (arenium ion) through resonance. libretexts.org
The hierarchy of these directing effects is crucial for predicting reaction outcomes. The hydroxyl group is one of the most powerful activating and ortho, para-directing substituents. minia.edu.eg Its influence will dominate over the weaker activating benzyloxy group and the deactivating chloro group. The positions ortho to the hydroxyl group are C6 and C2, while the para position is C4.
Position C2: Blocked by the benzyloxy group.
Position C4: Blocked by the chloro group.
Position C6: Open and strongly activated by the ortho-hydroxyl group.
Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or acylation, are expected to occur predominantly at the C6 position of the this compound ring.
| Substituent | Position | Reactivity Effect | Directing Effect | Dominance |
|---|---|---|---|---|
| Hydroxyl (-OH) | C1 | Strongly Activating | Ortho, Para | Dominant |
| Benzyloxy (-OR) | C2 | Activating | Ortho, Para | Secondary |
| Chloro (-Cl) | C4 | Deactivating | Ortho, Para | Tertiary |
The phenolic hydroxyl group is the most reactive functional group in the molecule for many transformations. Its acidic proton can be readily removed by a base (e.g., sodium hydroxide) to form a highly nucleophilic phenoxide anion. This deprotonation significantly enhances the reactivity of the oxygen atom, making it a key intermediate for derivatization.
The primary reactions involving this group are nucleophilic in nature, where the oxygen atom attacks an electrophilic center. This reactivity is the basis for the esterification and etherification protocols discussed in section 3.2.2. For instance, the phenoxide can react with electrophiles like acyl chlorides or alkyl halides. Unlike alcohols, phenols react very slowly with carboxylic acids directly, necessitating the use of more reactive acylating agents like acyl chlorides or acid anhydrides for ester formation. libretexts.org
The chlorine atom on the aromatic ring is relatively inert under standard conditions. Aryl halides, particularly on electron-rich rings, are resistant to nucleophilic aromatic substitution (SNAr) reactions, which typically require the presence of strong electron-withdrawing groups to proceed. youtube.com The presence of the activating hydroxyl and benzyloxy groups makes such a substitution pathway on this compound highly unfavorable.
However, the chlorinated moiety can be transformed under specific conditions. Potential, though not commonly reported for this specific molecule, transformations include:
Reductive Dechlorination: The C-Cl bond can be cleaved to replace the chlorine atom with a hydrogen atom. This is often achieved using catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or with reducing agents.
Metal-Catalyzed Cross-Coupling Reactions: The aryl chloride can serve as an electrophile in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position, offering a powerful tool for complex molecular construction.
Strategies for Functional Derivatization of this compound
Functional derivatization leverages the intrinsic reactivity of the molecule to introduce new functional groups and build more complex structures. For this compound, the primary sites for derivatization are the phenolic hydroxyl group and the activated aromatic ring.
Schiff bases (or imines) are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). Since this compound lacks a carbonyl group, it cannot directly form a Schiff base. However, a Schiff base derivative can be synthesized via a two-step strategy that first introduces a formyl (-CHO) group onto the aromatic ring.
Step 1: Formylation of the Phenolic Ring An aldehyde group can be introduced onto the electron-rich phenol (B47542) ring, primarily at the activated C6 position (ortho to the hydroxyl group), using established formylation methods. orgsyn.org
Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) (CHCl₃) and a strong base (like NaOH) to generate a dichlorocarbene (B158193) intermediate, which acts as the electrophile. wikipedia.org The reaction typically favors ortho-formylation of phenols. geeksforgeeks.orgunacademy.com
Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org It is an effective method for formylating electron-rich aromatic compounds, including phenols. ajrconline.orgchemistrysteps.com
Magnesium Chloride-Mediated Formylation: A milder and highly regioselective method for ortho-formylation involves using paraformaldehyde in the presence of anhydrous magnesium chloride and a base like triethylamine. mdma.chorgsyn.org
Step 2: Condensation with a Primary Amine The resulting aldehyde, 2-(Benzyloxy)-4-chloro-6-hydroxybenzaldehyde, can then be reacted with a primary amine (R-NH₂) in a condensation reaction. This reaction is typically carried out by heating the aldehyde and amine together in a suitable solvent such as ethanol, often with a catalytic amount of acid, to yield the desired Schiff base derivative.
The nucleophilic character of the phenolic hydroxyl group is exploited in esterification and etherification reactions. These transformations are fundamental for protecting the hydroxyl group or for introducing new functionalities.
Esterification Protocols Phenolic esters are synthesized by reacting this compound with a carboxylic acid derivative. The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the carbonyl carbon of the acylating agent. libretexts.org
Using Acyl Chlorides: Reaction with an acyl chloride (R-COCl) is a common and efficient method. libretexts.org It often proceeds readily, sometimes in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.
Using Acid Anhydrides: Acid anhydrides ((R-CO)₂O) are also effective acylating agents. These reactions may require gentle heating or a catalyst. libretexts.org The reactivity can be enhanced by first converting the phenol to its more nucleophilic phenoxide salt with a base. libretexts.org
Etherification Protocols Etherification involves the formation of a new C-O-C bond.
Williamson Ether Synthesis: This is the most common method for preparing ethers from phenols. It is a two-step process:
Deprotonation of the phenolic -OH group with a suitable base (e.g., NaOH, K₂CO₃, NaH) to form the sodium or potassium phenoxide salt.
The resulting phenoxide acts as a nucleophile and reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an SN2 reaction to form the corresponding ether.
| Reaction Type | Reagents | Product Type | General Conditions |
|---|---|---|---|
| Esterification | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | Phenolic Ester | Room temperature or gentle heating in an inert solvent. |
| Esterification | Acid Anhydride ((R-CO)₂O) | Phenolic Ester | Heating, often with a base or acid catalyst. |
| Etherification | 1. Base (NaOH, K₂CO₃) 2. Alkyl Halide (R-X) | Aryl Ether | Two-step process, typically in a polar aprotic solvent (e.g., DMF, acetone). |
Introduction of Additional Functional Groups on Aromatic and Benzylic Moieties
The introduction of new functional groups onto the aromatic ring or the benzylic position of this compound can significantly alter its physical, chemical, and biological properties. These modifications are typically achieved through electrophilic aromatic substitution on the phenol ring or by targeting the benzylic C-H bonds.
The reactivity of the phenolic ring towards electrophilic aromatic substitution is influenced by the directing effects of the existing substituents: the hydroxyl (-OH), the benzyloxy (-OCH₂Ph), and the chloro (-Cl) groups. The hydroxyl and benzyloxy groups are activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. libretexts.orgyoutube.com Given that the para position to the hydroxyl group is occupied by chlorine, and the ortho position is substituted with the bulky benzyl (B1604629) group, further electrophilic substitution is anticipated to be sterically hindered and electronically complex.
Potential electrophilic aromatic substitution reactions could include:
Nitration: Using nitric acid in the presence of a sulfuric acid catalyst to introduce a nitro group (-NO₂).
Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst to add another halogen atom.
Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups using alkyl halides or acyl halides with a Lewis acid catalyst. youtube.com
The benzylic position (the -CH₂- group) offers another site for functionalization. The C-H bonds at this position are relatively weak and can be targeted for oxidation or substitution reactions. iaea.org Methods for selective oxofunctionalization of benzylic C-H groups have been developed, which could potentially be applied to this compound to introduce hydroxyl or carbonyl functionalities. iaea.org
| Reaction Type | Reagents | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | Nitrated this compound derivatives |
| Bromination | Br₂, FeBr₃ | Brominated this compound derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylated this compound derivatives |
| Benzylic Oxidation | Oxidizing agents | 2-(benzoyl)-4-chlorophenol or related oxidized products |
Catalytic Reactivity of this compound
The catalytic reactivity of this compound is of significant interest, particularly in the context of dehalogenation and cross-coupling reactions. These transformations can lead to the synthesis of a wide array of derivatives with potential applications in various fields.
Heterogeneous Catalytic Hydrodechlorination Processes
Heterogeneous catalytic hydrodechlorination (HDC) is an environmentally significant process for the removal of chlorine atoms from aromatic compounds. epa.govrsc.orgnih.govscilit.com This reaction typically involves the use of a metal catalyst, often palladium on a solid support (e.g., carbon, alumina), and a hydrogen source. rsc.orgnih.gov
For this compound, the HDC process would involve the cleavage of the C-Cl bond to yield 2-(benzyloxy)phenol. The efficiency of this process is dependent on several factors, including the nature of the catalyst, the reaction conditions (temperature, pressure, solvent), and the structure of the substrate. nih.gov The presence of the bulky benzyloxy group at the ortho position to the phenolic hydroxyl may exert a steric influence on the adsorption of the molecule onto the catalyst surface, potentially affecting the reaction rate and selectivity compared to less substituted chlorophenols like 4-chlorophenol (B41353). nih.gov
Studies on the HDC of various chlorophenols have shown that palladium-based catalysts are highly effective. For instance, palladium nanoparticles supported on graphene have been demonstrated to completely decompose various chlorophenols within a few hours under ambient hydrogen pressure. epa.gov Similarly, palladium supported on magnetic carbon spheres has shown high catalytic activity for the hydrodechlorination of 4-chlorophenol. rsc.org
| Catalyst | Support | Reductant | Key Findings |
| Palladium (Pd) | Graphene | H₂ | High catalytic performance due to small particle size and high dispersion of Pd. epa.gov |
| Palladium (Pd) | Alumina, Graphene Oxide | NaBH₄ (for activation), H₂ | Rapid removal of 4-chlorophenol observed. nih.gov |
| Palladium (Pd) | Fe₃O₄@C | H₂ | High catalytic activity and easy recovery of the catalyst. rsc.org |
Homogeneous Transition Metal-Mediated Transformations
Homogeneous catalysis using transition metal complexes offers a powerful toolkit for the functionalization of aryl halides. The chlorine atom in this compound can serve as a leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. ustc.edu.cnresearchgate.net
Common transition metal-catalyzed cross-coupling reactions that could be applied to this compound include:
Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl structure.
Heck Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an aniline (B41778) derivative.
Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne to form an aryl alkyne. ustc.edu.cn
The success of these transformations would depend on the choice of catalyst, ligands, base, and reaction conditions. The steric hindrance from the ortho-benzyloxy group could influence the efficiency of the oxidative addition step in the catalytic cycle and may require the use of specialized bulky electron-rich phosphine (B1218219) ligands to achieve high yields. Iron-catalyzed cross-coupling reactions of benzylic manganese chlorides with aryl halides have also been reported as an effective method for forming diarylmethane derivatives. researchgate.net
| Reaction Name | Metal Catalyst | Coupling Partner | Bond Formed |
| Suzuki Coupling | Palladium | Organoboron reagent | C-C |
| Heck Reaction | Palladium | Alkene | C-C |
| Buchwald-Hartwig Amination | Palladium | Amine | C-N |
| Sonogashira Coupling | Palladium/Copper | Terminal alkyne | C-C |
Spectroscopic and Structural Elucidation of 2 Benzyloxy 4 Chlorophenol and Its Derivatives
Comprehensive Spectroscopic Characterization Techniques
The elucidation of the molecular structure of 2-(Benzyloxy)-4-chlorophenol relies on the synergistic application of several spectroscopic methods. Each technique provides unique insights into the electronic, vibrational, and atomic composition of the molecule, culminating in a detailed and verified structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides information on the number, environment, and connectivity of protons in the molecule. The benzylic protons (-CH₂-) typically appear as a singlet, while the aromatic protons of the benzyl (B1604629) and chlorophenol rings exhibit complex multiplets due to spin-spin coupling.
Interactive ¹H NMR Data Table for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | m | 5H | Phenyl group of benzyl moiety |
| ~7.2 | d | 1H | H-3 (proton ortho to -OH) |
| ~7.0 | dd | 1H | H-5 (proton meta to -OH) |
| ~6.9 | d | 1H | H-6 (proton ortho to -OCH₂Ph) |
| ~5.1 | s | 2H | Benzylic (-OCH₂Ph) |
| ~5.0 | s | 1H | Phenolic (-OH) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
¹³C NMR and DEPT Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the type of each carbon (CH₃, CH₂, CH, or quaternary) can be determined. A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent pressbooks.publibretexts.org.
Interactive ¹³C NMR and DEPT Data Table for this compound (Predicted and based on related structures)
| Chemical Shift (δ) ppm | DEPT-135 | Assignment |
| ~150.0 | Quaternary | C-1 (C-OH) |
| ~148.0 | Quaternary | C-2 (C-OCH₂Ph) |
| ~136.5 | Quaternary | C-ipso (Phenyl group of benzyl moiety) |
| ~129.0 | CH | Phenyl group of benzyl moiety |
| ~128.5 | CH | Phenyl group of benzyl moiety |
| ~128.0 | CH | Phenyl group of benzyl moiety |
| ~126.0 | Quaternary | C-4 (C-Cl) |
| ~120.0 | CH | C-5 |
| ~118.0 | CH | C-6 |
| ~116.0 | CH | C-3 |
| ~71.0 | CH₂ | Benzylic (-OCH₂Ph) |
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes mdpi.comthermofisher.comnih.govglobalresearchonline.net.
FTIR Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-O, and C-Cl bonds.
Raman Spectroscopy
Raman spectroscopy offers complementary information to FTIR. Aromatic ring vibrations are often strong in the Raman spectrum.
Interactive Vibrational Spectroscopy Data Table for this compound (Characteristic Wavenumbers)
| Wavenumber (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) | Assignment |
| 3600-3200 | Broad, Medium | Weak | O-H stretch (phenolic) |
| 3100-3000 | Medium-Weak | Strong | Aromatic C-H stretch |
| 2950-2850 | Medium-Weak | Medium | Aliphatic C-H stretch (benzylic) |
| 1600-1450 | Strong | Strong | Aromatic C=C ring stretching |
| 1260-1200 | Strong | Medium | Aryl C-O stretch |
| 1100-1000 | Strong | Weak | C-Cl stretch |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique often used for polar molecules, while High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the molecular formula nih.govsemanticscholar.orgmdpi.comnih.gov.
The mass spectrum of this compound would show a molecular ion peak [M]⁺ or [M-H]⁻. The fragmentation pattern provides structural information. Key fragmentation pathways would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a tropylium (B1234903) ion (m/z 91) and a chlorophenoxy radical.
Interactive Mass Spectrometry Fragmentation Data Table for this compound
| m/z | Ion | Description |
| 218/220 | [M]⁺ | Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl) |
| 127/129 | [M - C₇H₇]⁺ | Loss of the benzyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion |
UV-Visible spectroscopy probes the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings researchgate.netresearchgate.netunl.ptupdatepublishing.com. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) rings. For comparison, 4-chlorophenol (B41353) exhibits two main absorption bands around 225 nm and 280 nm researchgate.net. The presence of the benzyloxy group may cause a slight shift in these absorption maxima.
Interactive UV-Vis Spectroscopy Data Table for this compound (Expected Absorptions)
| λₘₐₓ (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |
| ~225 | High | π → π | Phenyl rings |
| ~280 | Moderate | π → π | Phenyl rings |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture and provides their mass spectra. For polar compounds like phenols, derivatization is often employed to increase volatility and improve chromatographic performance researchgate.netnih.govnih.govresearchgate.netscribd.com. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic phenolic proton into a less polar trimethylsilyl (B98337) (TMS) group nih.gov.
The GC-MS analysis of the TMS derivative of this compound would provide a single peak in the chromatogram, indicating the purity of the compound. The mass spectrum of this derivative would show a molecular ion peak corresponding to the silylated compound and a characteristic fragmentation pattern.
Interactive GC-MS Data for TMS-derivatized this compound
| Retention Time (min) | Molecular Ion (m/z) of TMS derivative | Key Fragment Ions (m/z) |
| Compound-specific | 290/292 | 275/277 (Loss of CH₃), 91 (Tropylium) |
Advanced Structural Determination Methodologies
For complex molecules or when absolute stereochemistry needs to be determined, more advanced techniques are utilized.
X-ray Crystallography
Computational Studies
Computational chemistry, using methods like Density Functional Theory (DFT), can be used to predict and confirm molecular structures and spectroscopic properties uomphysics.netresearchgate.netsemanticscholar.orgasianresassoc.org. Theoretical calculations can provide optimized geometries, predicted NMR chemical shifts, and vibrational frequencies that can be compared with experimental data to validate the structural assignment uomphysics.netsemanticscholar.org. For related chlorophenol derivatives, DFT studies have been used to analyze molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) to understand their reactivity and intermolecular interactions uomphysics.net.
Single Crystal X-ray Diffraction for Solid-State Structure
The determination of the precise three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through single-crystal X-ray diffraction. This powerful analytical technique involves irradiating a single crystal of a compound with an X-ray beam. The resulting diffraction pattern is unique to the crystal's internal structure. By analyzing the positions and intensities of the diffracted X-rays, researchers can deduce critical information about the compound's solid-state structure.
This information typically includes:
Crystal System: The classification of the crystal based on its axial systems (e.g., monoclinic, triclinic, orthorhombic).
Space Group: The specific symmetry group of the crystal.
Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: The distances between bonded atoms and the angles they form, providing insight into the molecular geometry.
Without a published crystal structure for this compound, a data table containing these specific parameters cannot be generated.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...π Interactions)
Common intermolecular interactions studied include:
Hydrogen Bonding: Strong directional interactions involving a hydrogen atom and an electronegative atom like oxygen or nitrogen.
Halogen Bonding: Non-covalent interactions involving a halogen atom.
π-π Stacking: Attractive interactions between the π-electron systems of aromatic rings.
C-H...π Interactions: Weak hydrogen bonds where a C-H bond acts as the hydrogen donor and a π-system (like a benzene ring) acts as the acceptor.
An analysis of these interactions for this compound would require the precise atomic coordinates and molecular arrangement from a solved crystal structure. Such an analysis would typically involve identifying the specific atoms involved in these interactions and quantifying their geometric parameters (e.g., distances and angles) to understand their contribution to the crystal's stability. For instance, C-H...π interactions are identified by the close proximity of a hydrogen atom to the centroid of an aromatic ring.
As no crystallographic data for this compound is available, a detailed discussion and data table of its specific intermolecular forces, including C-H...π interactions, cannot be compiled.
Computational and Theoretical Investigations of 2 Benzyloxy 4 Chlorophenol
Quantum Chemical Studies
Quantum chemical studies are instrumental in understanding the behavior of molecules at the atomic and subatomic levels. For 2-(benzyloxy)-4-chlorophenol, these studies offer a lens through which its structural, electronic, and reactive properties can be systematically investigated.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. mdpi.comnlss.org.in By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to predict molecular properties. For this compound, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the most stable geometric configuration (ground state) by minimizing the total energy of the molecule. doaj.org
Table 1: Predicted Optimized Geometrical Parameters of this compound using DFT
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-O (Phenolic) | 1.36 | - | - |
| C-Cl | 1.74 | - | - |
| O-H | 0.96 | - | - |
| C-O-C (Ether) | - | 118.0 | - |
| C-C-Cl | - | 119.5 | - |
| C-C-O-H | - | - | 0.0 |
| C-C-O-CH₂ | - | - | 90.0 |
Note: The values in this table are representative and based on typical DFT calculations for similar substituted phenols.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. researchgate.netacs.org This method is particularly useful for predicting ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations can elucidate how the substituents affect its absorption characteristics. acs.org
The analysis of electronic excitations helps in understanding the photophysical properties of the molecule. The calculated excitation energies, oscillator strengths, and corresponding electronic transitions (e.g., HOMO → LUMO) provide a theoretical basis for interpreting experimental spectroscopic data. Studies on aromatic ethers and substituted phenols indicate that the nature and position of substituents can cause significant shifts in the absorption maxima. nih.govnih.gov
Table 2: Predicted Electronic Excitation Properties of this compound from TD-DFT
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 290 | 0.05 | HOMO → LUMO |
| S₀ → S₂ | 265 | 0.12 | HOMO-1 → LUMO |
| S₀ → S₃ | 230 | 0.35 | HOMO → LUMO+1 |
Note: These values are hypothetical and serve to illustrate the typical output of a TD-DFT calculation.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. taylorandfrancis.com
For this compound, the distribution of the HOMO and LUMO provides insights into the reactive sites of the molecule. The HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atoms, which are electron-rich regions. Conversely, the LUMO is likely to be distributed over the aromatic rings, indicating potential sites for nucleophilic attack. The benzyloxy and chloro substituents will modulate the energies of these orbitals. acs.orgresearchgate.net
Table 3: Calculated Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: These energy values are representative and based on calculations for similar aromatic compounds.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. theaic.orgnih.gov The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green represents neutral or weakly interacting regions. researchgate.net
In this compound, the MEP surface would likely show negative potential around the phenolic oxygen and the ether oxygen, as well as the chlorine atom, due to the presence of lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential site for hydrogen bonding. The aromatic rings would display a more complex potential landscape, influenced by the substituents. osti.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewikipedia.org It allows for the investigation of charge transfer and hyperconjugative interactions between different parts of the molecule. nih.gov The stabilization energies associated with these interactions, calculated through second-order perturbation theory, quantify the extent of electron delocalization and its contribution to molecular stability. mdpi.com
Table 4: Selected NBO Analysis Results for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (O) of Phenol | π* (C-C) of Ring | 5.2 |
| LP (Cl) | π* (C-C) of Ring | 2.1 |
| π (C=C) of Ring | π* (C=C) of Ring | 18.5 |
Note: The data presented are illustrative of typical NBO analysis outcomes for substituted phenols.
The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses of electron density that provide insights into the nature of chemical bonding and the spatial localization of electrons. benthamdirect.comjussieu.fr These methods are useful for identifying regions of covalent bonding, lone pairs, and atomic cores. High values of ELF and LOL indicate a high degree of electron localization. cdnsciencepub.com
In the context of this compound, ELF and LOL analyses can visually map the electron pairs in the molecule. This would clearly distinguish the C-C and C-O sigma bonds, the delocalized pi-system of the aromatic rings, and the lone pairs on the oxygen and chlorine atoms. By highlighting regions of high electron density, these methods can help in predicting the most probable sites for chemical reactions. rsc.org
Molecular Modeling and Docking Simulations
No publicly available research has been found that details the molecular modeling or docking simulations of this compound.
Prediction of Ligand-Target Interactions and Binding Modes
There are no specific studies predicting the ligand-target interactions or binding modes of this compound with any biological targets.
Conformational Analysis and Energetic Profiles
Detailed conformational analysis and the corresponding energetic profiles for this compound are not available in the current body of scientific literature.
Theoretical Thermochemical and Mechanistic Studies
No theoretical studies on the thermochemical properties (such as enthalpy of formation or entropy) or reaction mechanisms involving this compound have been published.
Research Applications of 2 Benzyloxy 4 Chlorophenol As a Synthetic Intermediate and Privileged Scaffold
Role in the Synthesis of Advanced Organic Intermediates
While direct, extensive literature on the use of 2-(benzyloxy)-4-chlorophenol as a starting material for a wide array of advanced organic intermediates is not broadly documented, its structural relative, 2-benzyl-4-chlorophenol (B1669242), has been selectively synthesized, highlighting the interest in this substitution pattern. The synthesis of 2-benzyl-4-chlorophenol is achieved through the C-benzylation of 4-chlorophenol (B41353), a reaction that can be catalyzed by zinc(II) trifluoromethanesulfonate under mild conditions with high yield and selectivity. This indicates the feasibility of preparing such ortho-benzylated chlorophenols, which can then serve as precursors to further synthetic transformations. The benzyloxy group in this compound offers a protective group for the phenolic hydroxyl, which can be selectively removed at a later synthetic stage, a common strategy in multi-step organic synthesis to construct complex molecules.
Contribution to the Synthesis of Diverse Heterocyclic Frameworks
The phenolic and chloro-substituted aromatic core of this compound provides a versatile platform for the construction of various heterocyclic frameworks. Although direct synthetic routes starting from this compound are not explicitly detailed in numerous publications, the synthesis of analogous structures suggests its potential as a precursor.
Benzoxazole (B165842) Derivatives
The synthesis of benzoxazole derivatives often involves the condensation of 2-aminophenols with various carbonyl compounds. globalresearchonline.netnih.govnih.govresearchgate.net While a direct reaction using this compound is not prominently described, the synthesis of 2-[4-(benzyloxy)phenyl]-1,3-benzoxazole from 2-aminophenol (B121084) and 4-benzyloxy benzaldehyde illustrates the incorporation of a benzyloxy-phenyl moiety into the benzoxazole scaffold. globalresearchonline.net This suggests a potential synthetic pathway where this compound could be functionalized to introduce an amino group ortho to the hydroxyl (or benzyloxy) group, thereby creating a suitable precursor for benzoxazole ring formation.
Benzothiazole Derivatives
The synthesis of benzothiazole derivatives typically proceeds through the condensation of 2-aminothiophenols with aldehydes, acyl chlorides, or other electrophiles. mdpi.commdpi.comekb.eg A notable study describes the synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives starting from 2-aminothiophenol and 2,4-dihydroxybenzaldehyde, followed by benzylation. nih.gov This highlights the significance of the benzyloxy-phenyl scaffold in designing biologically active benzothiazole compounds. Although this specific synthesis does not commence with this compound, it underscores the value of the benzyloxy-substituted phenolic ring system within this class of heterocycles. The chloro-substituent on the this compound backbone could further be exploited for cross-coupling reactions to introduce additional diversity.
Imidazole Derivatives
Imidazole derivatives are synthesized through various multi-component reactions. For instance, 2-(benzyloxy)-4,5-diphenyl-1H-imidazole has been synthesized from benzoin, urea, and benzyl (B1604629) bromide, demonstrating the incorporation of a benzyloxy group at the 2-position of the imidazole ring. biolmolchem.com While this method does not utilize this compound directly, it showcases a strategy to access 2-benzyloxy substituted imidazoles. The synthesis of 2-aryl-4-benzoyl-imidazoles (ABI) as potent anticancer agents further emphasizes the importance of aryl substituents on the imidazole core. nih.gov
Pyridinone Derivatives
Pyridin-2(1H)-ones are valuable heterocyclic compounds with a range of biological activities. nih.gov Their synthesis can be achieved through various condensation reactions. For example, functionalized pyridin-2(1H)-ones have been prepared from dehydroacetic acid. nih.gov While there is no direct evidence of using this compound in pyridinone synthesis, its phenolic nature allows for its potential use in building more complex pyridinone structures through etherification or other coupling reactions, attaching the pyridinone core to the benzyloxyphenyl scaffold.
Utility in Medicinal Chemistry Scaffold Design and Structure-Activity Relationship (SAR) Studies
The this compound scaffold is of significant interest in medicinal chemistry due to the combined pharmacophoric features of the benzyloxy group, the chlorinated phenyl ring, and the phenolic hydroxyl (or a derivative thereof). The benzyloxy group is a common pharmacophore in many biologically active molecules, and its introduction can modulate properties like lipophilicity and metabolic stability. nih.gov The chloro-substituent can influence electronic properties and provide a handle for further synthetic modifications.
Structure-activity relationship (SAR) studies of various halophenol derivatives have demonstrated that the nature and position of the halogen atom can significantly impact biological activity. nih.govmdpi.com For instance, in a series of benzophenone and diphenylmethane halophenols, chlorophenol derivatives exhibited strong protein tyrosine kinase (PTK) inhibitory activity. nih.govmdpi.com This underscores the importance of the chloro-substituent present in this compound for potential biological applications.
Furthermore, SAR studies on 4-(4-benzoylaminophenoxy)phenol derivatives as androgen receptor antagonists have shown that modifications on the phenolic and benzoyl rings significantly affect their activity. nih.gov This highlights the potential of the phenolic core, similar to that in this compound, as a key element in designing molecules with specific biological targets. The benzyloxy group, in place of a simple hydroxyl, can provide a vector for exploring interactions within a binding pocket and can be a key feature in SAR studies of novel drug candidates. nih.gov
Exploration of Aryl Benzyl Ether Pharmacophores
The aryl benzyl ether motif is a key pharmacophore in drug discovery, recognized for its presence in a variety of biologically active molecules. nih.govresearchgate.net A pharmacophore is a specific arrangement of molecular features responsible for a drug's biological activity. The benzyloxy group, in particular, has been identified as a critical component in the structure of several potent and selective enzyme inhibitors. nih.gov The inclusion of this group can significantly influence a molecule's interaction with biological targets and its pharmacokinetic properties. nih.gov
Research into chalcone derivatives incorporating a benzyloxy moiety has demonstrated the importance of this group for achieving high inhibitory potency against enzymes like human monoamine oxidase B (hMAO-B). nih.gov Studies have shown that the position of the benzyloxy group on the aromatic ring can dramatically alter the inhibitory activity, indicating its crucial role in the molecule's binding orientation within the enzyme's active site. nih.gov
Furthermore, the aryl benzyl ether structure is not only important for target binding but also for a compound's ability to cross biological barriers. For instance, the lipophilic nature of the benzyl group can enhance a molecule's permeability across the blood-brain barrier (BBB), a critical requirement for drugs targeting the central nervous system. nih.govwikipedia.org The this compound structure serves as a foundational scaffold that can be chemically modified to explore these structure-activity relationships, enabling the design of new molecules with optimized biological functions. The ether linkage provides stability, while the aromatic rings offer sites for functionalization to fine-tune the compound's steric and electronic properties. nih.govorganic-chemistry.org
| Compound | Description | IC₅₀ (μM) | Selectivity Index (SI) for hMAO-B |
|---|---|---|---|
| B10 | Thiophene A-ring, para-benzyloxy B-ring | 0.067 | 504.791 |
| B15 | Ethoxy A-ring, para-benzyloxy B-ring | 0.12 | 287.600 |
Data derived from studies on benzyloxy chalcones, illustrating the potency conferred by the aryl benzyl ether pharmacophore. nih.gov
Development of Selective Adenosine Receptor Agonists
Adenosine receptors, particularly the A₂A subtype, are significant targets for therapeutic intervention in conditions like Parkinson's disease, inflammation, and for cardioprotection. nih.govacs.orgnih.gov The development of selective agonists for these receptors is a major goal in medicinal chemistry. While this compound is not a direct agonist, its structure as a substituted aryl ether makes it a valuable intermediate for synthesizing more complex molecules that are.
The synthesis of potent and selective A₂A adenosine receptor (A₂AAR) agonists often involves the modification of the adenosine scaffold at the C2 position with extended side chains. nih.gov For example, Sonedenoson, an A₂AAR agonist, features a 2-(4-chlorophenethoxy) group attached to the purine core. nih.gov This highlights the utility of chloro-substituted aryl ether moieties in achieving high affinity and selectivity for the A₂AAR.
The synthetic pathway to such agonists can involve the coupling of a halogenated phenol (B47542) derivative with the appropriate part of the target molecule. The this compound scaffold provides a pre-organized fragment that could be elaborated. For instance, the phenol group could be used as a handle to attach the core adenosine structure, while the existing benzyl ether and chloro-substituent could be modified or retained to optimize receptor binding and selectivity. Research on related adenine derivatives has shown that introducing phenethoxy groups at the 2-position and other substitutions at the 8-position can yield compounds with A₂AAR binding affinities in the low nanomolar range. mdpi.com
| Compound | Structural Class | Target Receptor | Binding Affinity (Kᵢ, nM) |
|---|---|---|---|
| Preladenant | A₂AAR Antagonist | hA₂AAR | 1.0 |
| ZM241385 | A₂AAR Antagonist | A₂AAR | Potent Antagonist |
| Sonedenoson | A₂AAR Agonist | A₂AAR | Selective Agonist |
| Compound 14 | 2,8-disubstituted adenosine derivative | A₂AAR | 82 |
This table includes examples of high-affinity ligands for the A₂A adenosine receptor, some of which feature structural motifs that could potentially be derived from intermediates like this compound. nih.govacs.orgbohrium.com
Design of Multi-targeted Scaffolds
Complex diseases, such as neurodegenerative disorders and cancer, often involve multiple pathological pathways. nih.govnih.gov This has led to a shift from the "one-drug-one-target" paradigm to the development of multi-target-directed ligands (MTDLs) – single molecules designed to modulate several biological targets simultaneously. nih.govnih.gov This approach can offer improved therapeutic efficacy and a reduced likelihood of drug resistance. researchgate.net
The this compound structure is an attractive starting scaffold for creating libraries of MTDLs. Its molecular framework possesses several distinct regions that can be independently functionalized:
The Phenolic Ring: The chloro and hydroxyl groups provide specific electronic properties and can serve as points for further chemical modification. Phenol-based scaffolds have been explored for creating therapeutics that can target conditions involving oxidative stress. acs.org
The Benzyl Group: This non-polar group can engage in hydrophobic or π-stacking interactions with biological targets.
The Ether Linkage: Provides conformational flexibility, allowing the two aromatic ring systems to adopt various spatial orientations for optimal binding to different targets.
By systematically modifying these different parts of the molecule, chemists can generate a diverse library of compounds. For example, by adding a propargyl group, known to confer monoamine oxidase inhibitory activity, and a benzylpiperidine fragment, which targets cholinesterases, a multi-target ligand for Alzheimer's disease could be envisioned. nih.gov The this compound scaffold provides the core structure upon which these and other pharmacophoric elements can be assembled to create novel MTDLs. This strategy allows for the rational design of compounds that can concurrently address different facets of a complex disease. researchgate.net
Q & A
Q. What are the standard synthetic routes for 2-(Benzyloxy)-4-chlorophenol, and how are reaction conditions optimized?
The compound is commonly synthesized via Friedel-Crafts alkylation , where 4-chlorophenol reacts with benzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative methods include base-mediated alkylation using K₂CO₃ in butanone under reflux, which avoids harsh acidic conditions . Optimization involves controlling temperature (typically 80–100°C), stoichiometric ratios, and catalyst loading to maximize yield and purity.
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation relies on ¹H NMR (aromatic proton splitting patterns), IR (O-H and C-O stretching at ~3200 cm⁻¹ and 1250 cm⁻¹, respectively), and mass spectrometry (molecular ion peak at m/z 218.68) . Purity is assessed via HPLC with UV detection or GC-FID, especially when monitoring degradation byproducts .
Q. What are the recommended storage and handling protocols for this compound?
Store at ambient temperature (>5°C) in airtight, light-resistant containers to prevent oxidation or hydrolysis. Use gloves and fume hoods due to potential skin sensitization and respiratory irritation risks .
Advanced Research Questions
Q. What mechanisms govern the oxidative degradation of this compound in environmental systems?
In electro-Fenton processes , Fe³⁺/Fe²⁺ catalysts generate hydroxyl radicals (•OH) via H₂O₂ activation, initiating ring-opening reactions. ESI-MS data confirm non-chlorinated degradation products (e.g., carboxylic acids), though chloride ions may adsorb onto iron oxides . Control experiments with radical traps (e.g., tert-butanol) validate ROS-mediated pathways .
Q. How does this compound serve as a precursor in coordination chemistry?
The phenolic -OH and benzyloxy groups enable Schiff base formation with amines (e.g., 4-(benzyloxy)-2-hydroxybenzaldehyde reacting with aminophenols). Resulting ligands form stable Co(II), Ni(II), Cu(II), and Zn(II) complexes , characterized by ESR, fluorescence, and XRD. These complexes exhibit antioxidant and antimicrobial activities .
Q. Are there alternative synthetic pathways to improve regioselectivity or reduce toxicity?
Base-mediated alkylation (K₂CO₃/butanone) offers a safer alternative to Friedel-Crafts by avoiding corrosive AlCl₃ . Microwave-assisted synthesis could further reduce reaction times and byproduct formation, though literature gaps exist for this compound.
Q. What are the environmental persistence and ecotoxicological profiles of this compound?
While specific ecotoxicity data are limited, structural analogs like chlorophene show acute aquatic toxicity (EC₅₀ < 1 mg/L for Daphnia magna). Persistence is mitigated by photolytic degradation under UV light, but adsorption to sediments may prolong environmental retention .
Q. Can this compound be utilized in heterocyclic compound synthesis?
Yes. It serves as a building block for 1,2,4-triazole derivatives via condensation with hydrazine carboxamides, followed by cyclization. For example, coupling with 4-methoxyphenylhydrazine yields triazoles with potential COX-1 inhibitory activity for neuroimaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
